![molecular formula C12H13NO4 B025723 methyl 4,6-dimethoxy-1H-indole-2-carboxylate CAS No. 105776-13-4](/img/structure/B25723.png)
methyl 4,6-dimethoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative . It has an empirical formula of C12H13NO4 and a molecular weight of 235.24 .
Synthesis Analysis
A range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides was prepared starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate . This compound underwent cyclodehydration to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile .Molecular Structure Analysis
The molecular structure of methyl 4,6-dimethoxy-1H-indole-2-carboxylate can be represented by the SMILES stringCOC(=O)c1cc2c(OC)cc(OC)cc2[nH]1
. The InChI representation is 1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3
. Chemical Reactions Analysis
Methyl 4,6-dimethoxy-2-indolecarboxylate may be used as a reactant in nitration reactions with nitric acid . It can also be used in the preparation of light-dependent tumor necrosis factor-α inhibitors .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 410.9±40.0 °C at 760 mmHg, and a flash point of 202.3±27.3 °C . It has a molar refractivity of 63.7±0.3 cm³, a polar surface area of 61 Ų, and a molar volume of 187.8±3.0 cm³ .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Treatment of High Blood Pressure
Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure . This shows the potential of indole derivatives in the development of anti-hypertensive drugs.
Treatment of Mental Disorders
Reserpine is also used in the treatment of severe agitation in patients that have mental disorders . This highlights the potential of indole derivatives in the development of drugs for mental health treatment.
Cancer Treatment
Vinblastine, another indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-HIV Activity
Novel indolyl and oxochromenyl xanthenone derivatives have been reported and their molecular docking studies performed as anti-HIV-1 .
Chemical Reactions
“Methyl 4,6-dimethoxy-2-indolecarboxylate” is used as a reactant for acid-catalyzed reactions with ketones, synthesis of pyrrolo [1,2-a]indoles, synthesis of indolo [2,3-c]quinolines, and nitration and oxidative dimerization reactions with nitric acid .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Safety and Hazards
While specific safety and hazards information for methyl 4,6-dimethoxy-1H-indole-2-carboxylate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Mechanism of Action
Target of Action
Methyl 4,6-dimethoxy-1H-indole-2-carboxylate, also known as Methyl 4,6-dimethoxy-2-indolecarboxylate, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 4,6-dimethoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJONIYWNBWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350026 | |
Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,6-dimethoxy-1H-indole-2-carboxylate | |
CAS RN |
105776-13-4 | |
Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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